molecular formula C33H36NO2PS B13642368 (R)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13642368
M. Wt: 541.7 g/mol
InChI Key: HUPHIJGZTJYATN-WLSFXFSBSA-N
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Description

®-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl, xanthene, and sulfinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Xanthene Core: The xanthene core is synthesized through a series of condensation reactions involving appropriate aromatic aldehydes and ketones.

    Introduction of the Phosphanyl Group: The diphenylphosphanyl group is introduced via a substitution reaction, often using a phosphine reagent.

    Attachment of the Sulfinamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding amine.

    Substitution: The aromatic rings in the xanthene core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include phosphine oxides, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis. Its unique structure allows it to facilitate enantioselective reactions, making it valuable in the synthesis of chiral molecules.

Biology

The compound’s potential biological applications are being explored, particularly in the development of enzyme inhibitors and as a probe for studying biochemical pathways.

Medicine

In medicine, research is focused on its potential as a therapeutic agent, particularly in the design of drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound is used in the development of advanced materials and as a catalyst in various chemical processes, including polymerization and fine chemical synthesis.

Mechanism of Action

The mechanism by which ®-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfinamide exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalytic complexes, influencing the reactivity and selectivity of the catalytic process. The molecular targets include transition metal ions, and the pathways involved often relate to the activation of small molecules and the facilitation of bond-forming reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    ®-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfonate: Contains a sulfonate group, differing in its reactivity and solubility.

Uniqueness

The uniqueness of ®-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfinamide lies in its combination of functional groups, which provides a versatile platform for various chemical transformations. Its ability to act as a chiral ligand in asymmetric catalysis sets it apart from other similar compounds.

This detailed article provides a comprehensive overview of ®-N-((S)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfinamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C33H36NO2PS

Molecular Weight

541.7 g/mol

IUPAC Name

N-[(1S)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H36NO2PS/c1-23(34-38(35)32(2,3)4)26-19-13-20-27-30(26)36-31-28(33(27,5)6)21-14-22-29(31)37(24-15-9-7-10-16-24)25-17-11-8-12-18-25/h7-23,34H,1-6H3/t23-,38?/m0/s1

InChI Key

HUPHIJGZTJYATN-WLSFXFSBSA-N

Isomeric SMILES

C[C@@H](C1=C2C(=CC=C1)C(C3=C(O2)C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)NS(=O)C(C)(C)C

Canonical SMILES

CC(C1=C2C(=CC=C1)C(C3=C(O2)C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)NS(=O)C(C)(C)C

Origin of Product

United States

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